Disodium;2-(sulfidocarbothioylamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

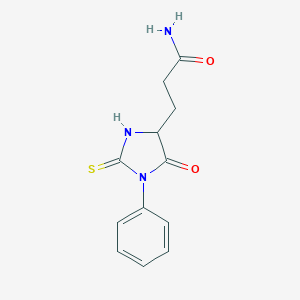

Disodium;2-(sulfidocarbothioylamino)acetate, also known as Dithiothreitol (DTT), is a reducing agent used in biochemistry and molecular biology. It is a small molecule that is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is widely used in protein structure studies, enzymology, and other biochemical applications.

Mechanism Of Action

DTT works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds are important for protein stability and function, but they can also interfere with protein analysis. DTT reduces the disulfide bonds, breaking them apart and making the protein more accessible for further analysis.

Biochemical And Physiological Effects

DTT has no known physiological effects in humans. It is not used as a drug or medication. In biochemical applications, DTT can affect the activity and stability of proteins. It can also interfere with some assays and experiments, so it is important to use it carefully and appropriately.

Advantages And Limitations For Lab Experiments

DTT is a widely used reducing agent in biochemistry and molecular biology. Its main advantage is its ability to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is also relatively inexpensive and easy to use. However, DTT can interfere with some assays and experiments, so it is important to use it carefully and appropriately. It is also important to note that DTT is not stable in solution and can degrade over time, so fresh solutions should be prepared for each experiment.

Future Directions

There are several potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of interest is the development of new assays and techniques that can be used to study proteins and peptides without the need for reducing agents like DTT. Finally, there is ongoing research into the mechanisms of protein folding and stability, which could lead to new insights into the role of disulfide bonds and the use of reducing agents like DTT in protein analysis.

Synthesis Methods

DTT can be synthesized by reacting thioacetic acid with sodium hydroxide, followed by the addition of hydrogen sulfide gas. The reaction results in the formation of DTT, which can be purified by recrystallization.

Scientific Research Applications

DTT is a widely used reducing agent in biochemistry and molecular biology. It is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is used in protein structure studies, enzymology, and other biochemical applications. It is also used in the preparation of DNA samples for sequencing and other molecular biology techniques.

properties

CAS RN |

10387-36-7 |

|---|---|

Product Name |

Disodium;2-(sulfidocarbothioylamino)acetate |

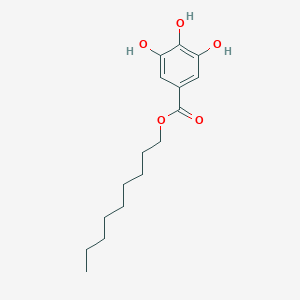

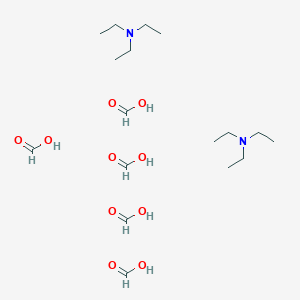

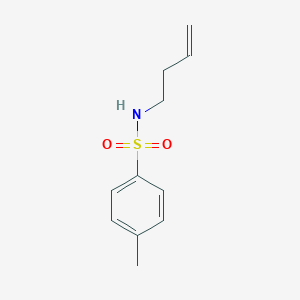

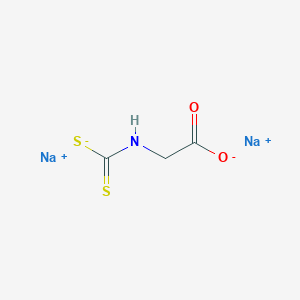

Molecular Formula |

C3H3NNa2O2S2 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

disodium;2-(sulfidocarbothioylamino)acetate |

InChI |

InChI=1S/C3H5NO2S2.2Na/c5-2(6)1-4-3(7)8;;/h1H2,(H,5,6)(H2,4,7,8);;/q;2*+1/p-2 |

InChI Key |

OJNKHIIGHSZLRH-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.